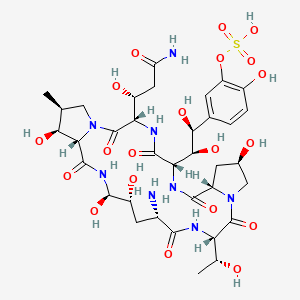

Pneumocandin M1

Descripción general

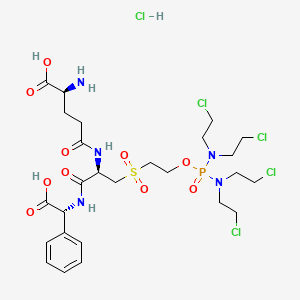

Descripción

FR179642 es un compuesto intermedio clave utilizado en la síntesis del fármaco antifúngico Micafungin, que pertenece a la clase de las equinocandinas . Sirve como el núcleo del péptido cíclico para el lipopeptido antifúngico estructuralmente similar FR901379 . El compuesto es conocido por su papel en la lucha contra las infecciones fúngicas, lo que lo convierte en una molécula significativa en el campo de la química medicinal.

Mecanismo De Acción

FR179642 ejerce sus efectos al servir como precursor de Micafungin, que inhibe la 1,3-β-glucan sintasa, una enzima necesaria para la síntesis de las paredes celulares fúngicas . Esta inhibición interrumpe la formación de la pared celular, lo que lleva a la muerte de las células fúngicas . Los objetivos moleculares y las vías involucradas incluyen el núcleo del péptido cíclico y la estructura lipopeptídica antifúngica similar a la equinocandina .

Análisis Bioquímico

Biochemical Properties

This enzyme deacylates the acyl side chain of FR901379 to yield FR179642 . The interaction between FR179642 and this enzyme is crucial for the synthesis of Micafungin .

Cellular Effects

As an intermediate in the synthesis of Micafungin, it plays a crucial role in the production of this antifungal agent .

Molecular Mechanism

The molecular mechanism of FR179642 involves its interaction with cyclic lipopeptide acylase . This enzyme deacylates the acyl side chain of FR901379, yielding FR179642 . This process is a key step in the synthesis of Micafungin .

Temporal Effects in Laboratory Settings

It is known that FR179642 is a stable compound used as a key intermediate in the synthesis of Micafungin .

Metabolic Pathways

FR179642 is involved in the metabolic pathway leading to the synthesis of Micafungin . It is produced through the deacylation of the acyl side chain of FR901379 by cyclic lipopeptide acylase .

Subcellular Localization

As an intermediate in the synthesis of Micafungin, it is likely to be found in the locations where this synthesis occurs .

Métodos De Preparación

La preparación de FR179642 implica varios pasos, centrándose principalmente en la desacilación de FR901379. Aquí hay una ruta sintética detallada:

Fermentación: El proceso comienza con la fermentación de la bacteria Actinoplanes utahensis para obtener la desacilasa FR901379.

Desacilación: FR901379 se disuelve en metanol a una concentración de 3.0-5.0 g/L y se mezcla con la desacilasa.

Separación y Purificación: Después de 12-48 horas de reacción, FR179642 se separa y purifica.

Este método es eficiente, rentable y produce FR179642 de alta pureza .

Análisis De Reacciones Químicas

FR179642 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar diferentes productos oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes para producir formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o grupos alquilo.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

FR179642 tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

FR179642 es único en comparación con otros compuestos similares debido a su papel específico como intermedio en la síntesis de Micafungin. Los compuestos similares incluyen:

FR901379: El compuesto padre del que se deriva FR179642.

Micafungin: El producto antifúngico final sintetizado utilizando FR179642.

Otras Equinocandinas: Compuestos como Caspofungin y Anidulafungin, que también pertenecen a la clase de las equinocandinas pero tienen estructuras y vías de síntesis diferentes.

Estos compuestos comparten propiedades antifúngicas similares pero difieren en sus estructuras químicas y aplicaciones específicas .

Propiedades

IUPAC Name |

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYMOOBOFFUBHZ-CPYYHODSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168110-44-9 | |

| Record name | FR-179642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FR-179642 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of using macroporous resin in the extraction of FR179642?

A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of FR179642 from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.

Q2: How does reverse-phase packing material contribute to obtaining high-purity FR179642?

A2: Following the initial extraction using macroporous resin, the crude extract of FR179642 undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of FR179642 with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)

![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)